4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of methoxy, phenylsulfonyl, and benzenesulfonic acid hydrazide groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by hydrolysis of the resulting ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using concentrated sulfuric acid, followed by purification and isolation of the desired product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the methoxy and hydrazide groups.
4-Methylbenzenesulfonic acid: Another related compound with a methyl group instead of a methoxy group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
62646-37-1 |
---|---|
Molekularformel |
C13H14N2O5S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)-4-methoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-7-9-13(10-8-11)22(18,19)15-14-21(16,17)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
InChI-Schlüssel |
AABRBTYEOGHULF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.